
benzyl N-(2-chloroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(2-chloroethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 2-chloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl N-(2-chloroethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-chloroethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
C6H5CH2OCOCl+ClCH2CH2NH2→C6H5CH2OCONHCH2CH2Cl+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 2-chloroethylamine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: Depending on the nucleophile used, the major products can include substituted carbamates.
Hydrolysis: The major products are benzyl alcohol and 2-chloroethylamine.
Applications De Recherche Scientifique
Benzyl N-(2-chloroethyl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a prodrug that can release active amines upon hydrolysis.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its ability to form stable carbamate linkages with amino groups.
Mécanisme D'action
The mechanism of action of benzyl N-(2-chloroethyl)carbamate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The 2-chloroethyl group can undergo nucleophilic substitution, leading to the formation of stable carbamate linkages. This can result in the inhibition of enzyme activity or modification of protein function, depending on the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Carbamate: Similar in structure but lacks the 2-chloroethyl group.
Ethyl N-(2-chloroethyl)carbamate: Similar but has an ethyl group instead of a benzyl group.
Uniqueness
Benzyl N-(2-chloroethyl)carbamate is unique due to the presence of both a benzyl group and a 2-chloroethyl group. This combination allows for specific reactivity and potential applications that are not shared by its analogs. The benzyl group provides stability and lipophilicity, while the 2-chloroethyl group offers a site for nucleophilic substitution reactions.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
benzyl N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
Clé InChI |
MTDFNGLMQZRYJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13482173.png)
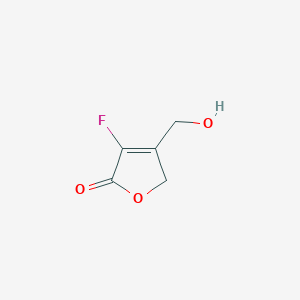
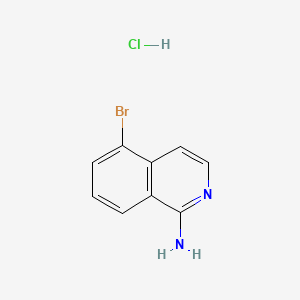
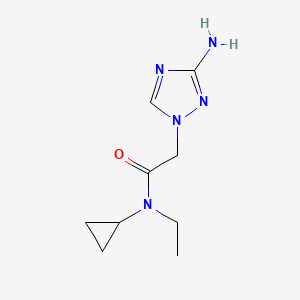
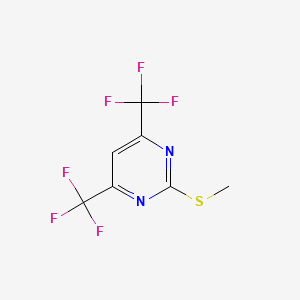
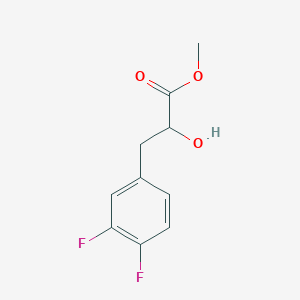
![Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate](/img/structure/B13482215.png)
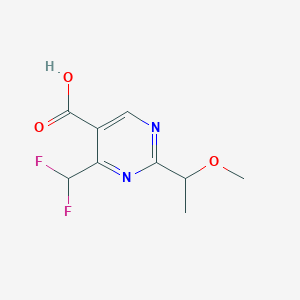

![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)
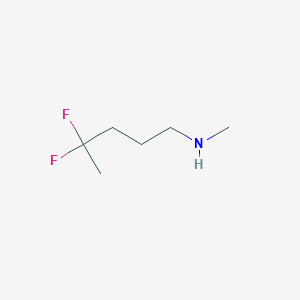
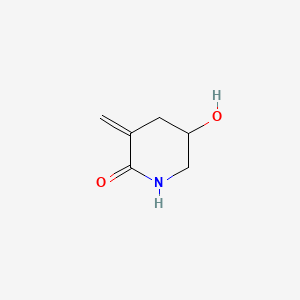
![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)
